Methyl 3-bromo-5-ethylbenzoate
Description
Methyl 3-bromo-5-ethylbenzoate (CAS 618-89-3) is an aromatic ester featuring a bromine atom at the 3-position and an ethyl group at the 5-position of the benzene ring, with a methyl ester functional group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine substituent enhances electrophilic substitution resistance, while the ethyl group contributes to lipophilicity, influencing solubility and reactivity . Notably, commercial availability of this compound has been discontinued in recent years, as indicated by supplier catalogs .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 3-bromo-5-ethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h4-6H,3H2,1-2H3 |
InChI Key |
UOPDXRCEKCSLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in methyl 3-bromo-5-ethylbenzoate acts as a good leaving group, facilitating nucleophilic substitution under specific conditions.
Mechanism
The bromine atom undergoes substitution via an SN₂ mechanism in polar aprotic solvents, while light-mediated reactions (e.g., with N-methyl-N-vinylacetamide) involve radical intermediates catalyzed by K₂Sx and Hantzsch ester .
Oxidation Reactions
The ethyl group at the 5-position can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ | Aqueous/alkaline solutions, heat | 5-Carboxybenzoate or aldehyde |
Mechanism
Oxidation occurs via cleavage of the ethyl side chain, generating a carbonyl group. The choice of oxidizing agent determines whether the product is a carboxylic acid (under aqueous conditions) or an aldehyde (under milder conditions).
Reduction Reactions
The ester group can be reduced to an alcohol using strong reducing agents.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether/THF, reflux | Primary alcohol (from ester reduction) |
Mechanism
Reduction of the ester group proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield a primary alcohol.
Cross-Coupling and Other Reactions
Experimental data from the RSC PDF highlights a light-mediated C–H functionalization reaction with methyl 4-bromobenzoate (analogous structure), which may apply to the 3-bromo isomer :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Radical-mediated substitution | K₂Sx, Hantzsch ester | CH₃CN, visible light, 16 h | 67% |
This reaction demonstrates the compound’s potential in photochemical transformations, forming substituted benzoates under mild conditions.
Key Experimental Data
-
Reaction Setup : Methyl 4-bromobenzoate (1.0 mmol) reacted with N-methyl-N-vinylacetamide (5.0 mmol) in CH₃CN (2.5 mL) with K₂Sx (10 mol%) and Hantzsch ester (1.2 equiv) under visible light (440 nm) for 16 h.
-
Workup : Aqueous extraction and chromatography.
-
Product : Methyl 4-(1-acetamidopropan-2-yl)benzoate (67% yield).
This underscores the compound’s utility in constructing complex organic frameworks through photocatalyzed substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of methyl 3-bromo-5-ethylbenzoate include:
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | CAS Number | R1 (Position 3) | R2 (Position 5) | Ester Group | Molecular Formula |
|---|---|---|---|---|---|
| This compound | 618-89-3 | Br | Ethyl | Methyl | C10H11BrO2 |
| Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | Br | Methyl | Methyl | C9H9BrO2 |
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | 307353-32-8 | Br | Hydroxymethyl | Methyl | C10H11BrO3 |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | 1041853-51-3 | Br, NH2 (pos 2) | Methyl | Ethyl | C10H12BrNO2 |
Key Observations :
The hydroxymethyl (CH2OH) group in CAS 307353-32-8 introduces hydrogen-bonding capacity, significantly increasing polarity and water solubility compared to ethyl or methyl analogs .
Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. The ethyl group (weak electron donor via inductive effects) may slightly offset this deactivation compared to methyl or hydroxymethyl substituents . In ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3), the amino group (NH2) at position 2 acts as a strong electron donor, activating the ring for electrophilic substitution and enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination) .
Ester Group Variations :
Physicochemical Properties (Inferred)
While explicit data (e.g., melting points, logP) is unavailable in the provided evidence, trends can be inferred:
- Solubility: Hydroxymethyl and amino derivatives are more water-soluble due to polar functional groups.
- Stability : Ethyl esters (e.g., CAS 1041853-51-3) are less prone to hydrolysis than methyl esters under basic conditions .
- Boiling Points : Larger substituents (e.g., ethyl vs. methyl) increase molecular weight and boiling points .
Research and Industrial Implications
The discontinuation of this compound highlights the importance of its analogs:
- Methyl 3-Bromo-5-Methylbenzoate (CAS 478375-40-5): A compact alternative for reactions requiring minimal steric hindrance.
- Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3): A versatile building block for nitrogen-containing heterocycles in drug discovery .
Q & A
Q. What are the common synthetic routes for Methyl 3-bromo-5-ethylbenzoate, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via:
- Bromination of pre-functionalized esters : Direct bromination of methyl 5-ethylbenzoate using Br₂ or N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Esterification of brominated precursors : Reacting 3-bromo-5-ethylbenzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP .
Optimization strategies : - Temperature control (e.g., 0–25°C for bromination to avoid over-substitution).
- Catalyst screening (e.g., Lewis acids like FeCl₃ for regioselectivity).
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl group integration at δ ~1.2–1.4 ppm, bromine-induced deshielding).
- IR spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass spectrometry : Molecular ion peak (m/z ~258 for C₁₀H₁₁BrO₂) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure using SHELX programs for unambiguous confirmation .
Q. What purification methods are recommended for this compound?
Q. How can decomposition risks during storage be mitigated?
- Store under inert gas (N₂/Ar) at –20°C.
- Use amber vials to prevent photodegradation.
- Add molecular sieves to avoid hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions?
The bromine substituent acts as an electrophilic site for Suzuki or Ullmann couplings. The ethyl group introduces steric hindrance, favoring reactions at less hindered positions. Computational modeling (DFT) can predict transition states and activation energies for coupling partners .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Q. How can computational tools predict reactivity in nucleophilic substitutions?
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How does this compound serve as a building block for heterocycles?
Q. What role do solvent polarity and catalysts play in esterification efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
